molecular formula C19H19N5OS B5151862 6-(6-METHYL-2-PYRIDYL)-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

6-(6-METHYL-2-PYRIDYL)-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B5151862
M. Wt: 365.5 g/mol
InChI Key: LYMJIHITHSVOBL-UHFFFAOYSA-N
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Description

6-(6-METHYL-2-PYRIDYL)-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a pyridyl group, a propylsulfanyl group, and a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-METHYL-2-PYRIDYL)-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of the 6-methyl-2-pyridyl intermediate through a series of reactions involving methylation and cyclization.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable propylsulfanyl reagent reacts with the pyridyl intermediate.

    Cyclization to Form the Triazino-Benzoxazepine Core: The final step involves the cyclization of the intermediate to form the triazino-benzoxazepine core under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, precise control of reaction conditions, and the use of advanced purification techniques to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

6-(6-METHYL-2-PYRIDYL)-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, typically under anhydrous conditions and with the use of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(6-METHYL-2-PYRIDYL)-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(6-METHYL-2-PYRIDYL)-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-PYRIDYL)-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
  • 6-(6-METHYL-2-PYRIDYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Uniqueness

6-(6-METHYL-2-PYRIDYL)-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-(6-methylpyridin-2-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-3-11-26-19-22-18-16(23-24-19)13-8-4-5-9-14(13)21-17(25-18)15-10-6-7-12(2)20-15/h4-10,17,21H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMJIHITHSVOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CC(=N4)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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